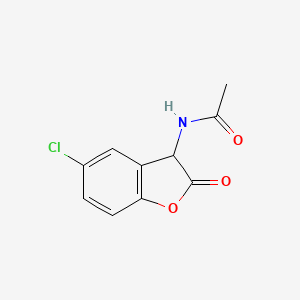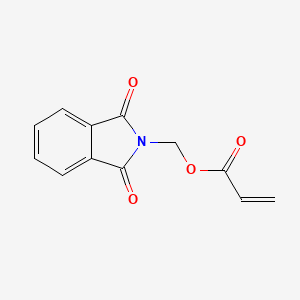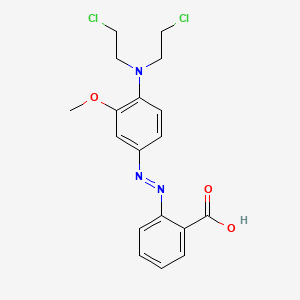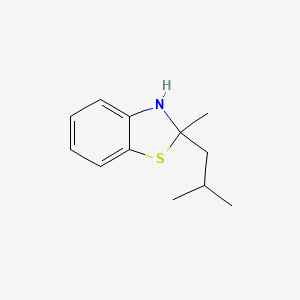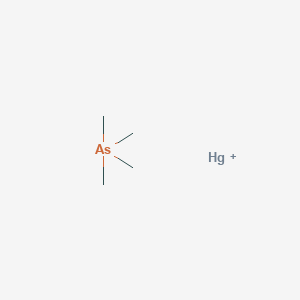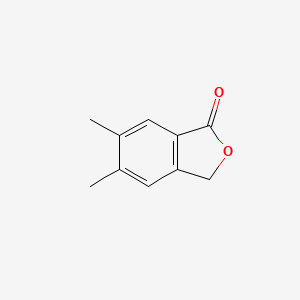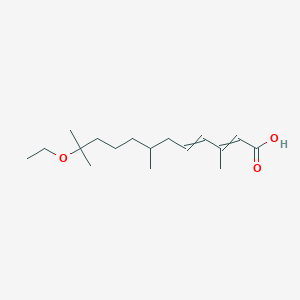![molecular formula C15H16N2O2S B14666633 (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate CAS No. 51594-87-7](/img/structure/B14666633.png)
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry due to their ability to act as protecting groups for amines . This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a phenyl ring substituted with an ethylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.
Amination (Carboxylation): Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Industrial Production Methods: Industrial production of carbamates often involves the use of metal-free synthesis methods, such as the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Groups: Used as protecting groups for amines in peptide synthesis.
Biology and Medicine:
Anticancer Agents: Pyridine-containing compounds have shown potential as anticancer agents due to their ability to target specific molecular pathways.
Antimicrobial Agents: Carbamates have been explored for their antimicrobial properties.
Industry:
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The compound’s ability to act as a protecting group for amines is due to its stable carbamate linkage, which can be selectively cleaved under specific conditions .
Comparación Con Compuestos Similares
Uniqueness:
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is unique due to its combination of a pyridine ring and a phenyl ring with an ethylsulfanyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
51594-87-7 |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl N-(4-ethylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C15H16N2O2S/c1-2-20-14-7-5-13(6-8-14)17-15(18)19-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
Clave InChI |
DCSBSOCBJFPTLJ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
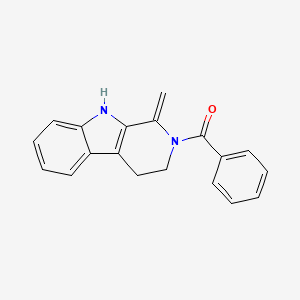
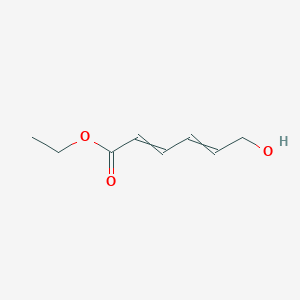

![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

